molecular formula C15H13Cl2N3S2 B10975019 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10975019
M. Wt: 370.3 g/mol
InChI Key: PORGCSLRRIARHD-UHFFFAOYSA-N
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Description

2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a dichlorobenzyl group, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the dichlorobenzyl and thiophene groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
  • 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
  • 2,6-DICHLOROBENZYL 4-ETHYL-5-[2-(METHYLSULFANYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL SULFIDE

Uniqueness

Compared to these similar compounds, 2,6-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to the presence of the 2-thienylmethyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C15H13Cl2N3S2

Molecular Weight

370.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C15H13Cl2N3S2/c1-20-14(8-10-4-3-7-21-10)18-19-15(20)22-9-11-12(16)5-2-6-13(11)17/h2-7H,8-9H2,1H3

InChI Key

PORGCSLRRIARHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CC3=CC=CS3

Origin of Product

United States

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